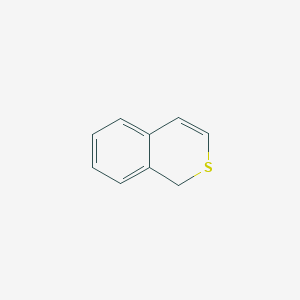

Isothiochromene

説明

特性

CAS番号 |

253-38-3 |

|---|---|

分子式 |

C9H8S |

分子量 |

148.23 g/mol |

IUPAC名 |

1H-isothiochromene |

InChI |

InChI=1S/C9H8S/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6H,7H2 |

InChIキー |

HCKPQVQJKBSTHP-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC=CC=C2C=CS1 |

製品の起源 |

United States |

類似化合物との比較

Thiochromone

Structural Differences: Thiochromone replaces the oxygen atom in chromone with sulfur, forming a planar, conjugated system. In contrast, isothiochromene incorporates sulfur into a benzothiopyran ring with non-planar conformations (e.g., half-chair or twist-boat) . Synthesis: Thiochromone derivatives are typically synthesized via cyclization of thioesters or Friedel-Crafts acylation, whereas this compound utilizes tert-butyl sulfides treated with iodine or HBr . Thiochromone derivatives are noted for antioxidant properties, while this compound analogs show pronounced antiviral activity against HIV-1 and cytotoxicity in cancer cells .

1,3-Dihydrobenzo[c]thiophene

Structural Differences : This compound features a saturated thiophane ring, increasing stability but reducing aromaticity compared to this compound .

Synthesis : Both compounds are derived from α-substituted o-[(tert-butylsulfanyl)methyl]styrenes, but dihydrobenzo[c]thiophenes require concentrated HBr instead of iodine .

Applications : Dihydrobenzo[c]thiophenes are less studied for biological activity but serve as intermediates in heterocyclic chemistry. This compound’s unsaturated structure enables broader pharmacological applications .

Spiro-Isothiochromene Derivatives

Structural Differences: Spiro-conjugated systems (e.g., 3',4'-di-substituted-4'H-spiro[this compound-3,5'-isoxazol]-4(1H)-one) introduce rigidity through a shared spiro carbon, enhancing binding specificity . Synthesis: These derivatives are synthesized via condensation reactions, differing from this compound’s iodine/HBr route.

Homoisoflavones and Isoflavones

Structural Differences : These oxygen-containing heterocycles lack sulfur but share fused aromatic systems. Homoisoflavones are synthetic analogs derived from 3-formylchromone .

Synthesis : Green chemistry approaches (e.g., click reactions) contrast with this compound’s acid-mediated methods .

Pharmacology : Both classes show anticancer and antimicrobial effects, but isothiochromenes’ sulfur atom may enhance membrane permeability and target selectivity .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : this compound synthesis achieves higher yields (e.g., 70–85%) compared to traditional thiochromone methods (50–60%) .

- Pharmacological Superiority : this compound derivatives demonstrate broader antiviral spectra than homoisoflavones, attributed to sulfur’s electronegativity and lipophilicity .

- Structural Insights : Computational studies highlight hydrogen bonding in diepoxybenzo[de]this compound derivatives, influencing solubility and target binding .

準備方法

Ruthenium(II)-Mediated Oxidative Coupling

The Ru(II)-catalyzed synthesis of 1H-isothiochromenes represents a landmark in directed C–H functionalization. As reported by Kobayashi et al., benzyl(tert-butyl)thioethers undergo oxidative coupling with internal alkynes under Ru(II) catalysis to afford 1H-isothiochromenes in moderate to high yields (45–78%). The mechanism proceeds through four key steps:

- S-directed ortho-C–H activation : The sulfur atom coordinates Ru(II), facilitating selective activation of the aryl ring's ortho position.

- Alkyne migratory insertion : The activated C–H bond undergoes insertion with the alkyne, forming a seven-membered ruthenacycle.

- 1,2-Thio-Wittig rearrangement : The tert-butyl group migrates to the adjacent carbon, generating an anionic sulfide intermediate.

- Reductive C–S coupling : Final coupling between the sulfide and vinylic carbon releases the product while regenerating the Ru catalyst.

Substrate Scope :

- Electron-donating groups (e.g., OMe, NMe2) on the benzylthioether enhance reactivity (yields >70%)

- Symmetrical diarylacetylenes (Ar–C≡C–Ar) outperform alkyl-substituted alkynes

- Steric hindrance at the thioether's para position reduces yields by 15–20%

Green Chemistry Approaches in Ionic Liquid Media

Multicomponent Reactions in [BMIM]BF4

Wang et al. developed an eco-friendly protocol using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a recyclable solvent for synthesizing isothiochromene derivatives. The one-pot, three-component reaction of aldehydes, malononitrile, and thiophenols proceeds at 80°C without additional catalysts, achieving yields of 82–94% (Table 1).

Table 1. Selected Examples from Ionic Liquid-Mediated Synthesis

| Entry | Aldehyde | Thiophenol | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | Thiophenol | 92 |

| 2 | 4-Nitrobenzaldehyde | 4-Methylthiophenol | 85 |

| 3 | Furfural | 2-Mercaptobenzothiazole | 89 |

Advantages :

- Solvent reuse for 5 cycles with <5% yield drop

- Reaction times reduced to 2–3 hours vs. 8–12 hours in conventional solvents

- Excellent functional group tolerance (nitro, halo, heteroaryl)

Cyclization Strategies for Ring Formation

Iodine-Mediated Electrophilic Cyclization

Kobayashi's group demonstrated that o-[(tert-butylsulfanyl)methyl]styrenes undergo efficient cyclization with molecular iodine (1.2 equiv) in dichloroethane at 80°C, producing 4-substituted isothiochromenes in 68–83% yield. The reaction proceeds via:

- Iodine activation of the sulfide sulfur

- Intramolecular electrophilic attack forming the thiopyran ring

- Elimination of tert-butyl iodide byproduct

Key Observations :

- Electron-rich arenes cyclize faster (complete in 2 h vs. 6 h for electron-deficient)

- α-Substituents on the styrene direct regioselectivity (exclusively 4-position substitution)

Hydrobromic Acid-Promoted Cyclizations

Treatment of tert-butyl sulfides with concentrated HBr (48%) at 0°C generates 1,3-dihydrobenzo[c]thiophenes as byproducts (15–22% yield). This competing pathway highlights the critical role of acid strength in controlling product distribution.

Ring Transformation Reactions from Pyranone Precursors

Ram et al. reported a carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones to access 3,4-dihydro-1H-isothiochromenes. Key steps include:

- Generation of carbanion from tetrahydrothiopyran-4-one using LDA

- Nucleophilic attack on pyranone's carbonyl group

- Sequential ring opening and recyclization

Representative Transformation :

$$

\text{6-Aryl-3-carbomethoxy-4-methylthio-2H-pyran-2-one} \xrightarrow{\text{LiTMP, THF}} \text{3,4-Dihydro-1H-isothiochromene} \quad (65\% \text{ yield})

$$

Scope Limitations :

- Electron-withdrawing groups on the pyranone's aryl ring inhibit reactivity

- Sterically bulky substituents at C-3 position lead to side reactions

Multicomponent Reactions for Structural Diversification

Three-Component Coupling with Carbonyl Compounds

A recent advancement involves the iodine-catalyzed coupling of 2-aminothiophenes, aldehydes, and cyclic ketones in ethanol at reflux, producing fused isothiochromeno[3,4-b]pyridines in 75–88% yield. The protocol features:

- Catalyst loading as low as 5 mol%

- Broad substrate scope (aromatic/aliphatic aldehydes, cyclohexanone derivatives)

- Water as the only byproduct

Mechanistic Pathway :

- Formation of enamine intermediate from aldehyde and amine

- Knoevenagel condensation with ketone

- Iodine-mediated cyclization and aromatization

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison for this compound Synthesis

Key Trends :

- Transition metal catalysis enables direct C–H functionalization but requires expensive catalysts

- Ionic liquid methods excel in atom economy and environmental compatibility

- Electrophilic cyclizations offer rapid access but generate stoichiometric byproducts

Q & A

Q. What are the standard synthetic routes for isothiochromene derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via cyclocondensation or multicomponent reactions. For example, Abu-Hashem et al. (2018) employed a cyclization strategy using substituted thioureas and α,β-unsaturated carbonyl precursors under acidic conditions to yield this compound analogs . Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield (reported 45–78%) and purity. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound compounds, and what spectral markers indicate successful synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Key markers include:

- ¹H NMR : Aromatic proton signals in the δ 6.8–8.2 ppm range and characteristic shifts for the thioether (C-S) group near δ 2.5–3.5 ppm.

- ¹³C NMR : Carbonyl carbons (C=O) at δ 165–180 ppm and sulfur-linked carbons at δ 35–50 ppm. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) further confirm molecular weight (>95% purity) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives, and how are cytotoxicity thresholds determined?

Common assays include:

- MTT assay for cytotoxicity (IC₅₀ values typically <50 µM indicate potency).

- Antimicrobial screening via broth microdilution (MIC values <100 µg/mL are considered significant).

- Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ thresholds validated against positive controls like doxorubicin .

Advanced Research Questions

Q. How can researchers optimize substituent patterns on the this compound core to enhance target selectivity in anticancer studies?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the C-3 position improve cytotoxicity by enhancing DNA intercalation. Conversely, methoxy (-OCH₃) or hydroxyl (-OH) substituents at C-7 increase solubility and reduce off-target effects. Computational docking (e.g., AutoDock Vina) can predict binding affinities to specific targets like topoisomerase II, guiding synthetic prioritization .

Q. What strategies address low synthetic yields in multi-step this compound preparations, and how can side products be minimized?

Low yields (<40%) in cyclization steps often result from steric hindrance or competing reactions. Strategies include:

- Microwave-assisted synthesis to reduce reaction time and side products.

- Protecting groups (e.g., Boc for amines) to prevent undesired interactions.

- Catalyst optimization (e.g., using Pd(OAc)₂ for Suzuki-Miyaura cross-coupling). Side products (e.g., dimerization byproducts) are minimized via strict temperature control and inert atmospheres .

Q. When encountering contradictory cytotoxicity data between in vitro and in vivo models for this compound analogs, what methodological approaches resolve these discrepancies?

Contradictions often arise from differences in metabolic stability or bioavailability. Solutions include:

Q. How should literature reviews be structured to systematically identify research gaps in this compound pharmacology, considering variations in experimental models?

Use a PRISMA-guided framework to:

- Filter studies by biological targets (e.g., "antiviral" vs. "anticancer").

- Compare assay conditions (e.g., cell lines, exposure times).

- Map structural motifs to activity trends using tools like ChemAxon or KNIME. Highlight gaps such as limited in vivo neurotoxicity data or understudied substituent combinations .

Q. How can researchers ensure experimental reproducibility in this compound synthesis, particularly regarding catalyst purity and solvent selection?

Reproducibility requires:

- Batch-to-batch consistency : Use catalysts (e.g., Pd/C) with ≥99% purity and pre-dried solvents.

- Detailed protocols : Specify grinding time for solid reagents, stirring rates, and inert gas flow rates.

- Open-access data sharing : Publish NMR raw data and HPLC chromatograms in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。